molecular formula C22H18N2O2S B2589581 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 941959-46-2

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2589581
CAS RN: 941959-46-2
M. Wt: 374.46
InChI Key: FXBKQDHZGPYFKZ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential therapeutic applications in cancer, metabolic disorders, and neurological diseases.

Scientific Research Applications

Antiallergy Agents

Research led by Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, which were tested for antiallergy activity. These compounds were found to be potent antiallergy agents in the rat PCA model, showing significant potency compared to disodium cromoglycate. The study highlights the potential application of these compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Anticancer Evaluation

A study by Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated moderate to excellent anticancer activity, suggesting the potential use of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Trypanosoma Brucei Inhibition

Patrick et al. (2016) synthesized derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole, including compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, to test their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The study found several derivatives with potent inhibitory effects, highlighting the potential of these compounds in treating trypanosomiasis (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).

Photo-Physical Characteristics

Padalkar et al. (2011) investigated novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives for their photo-physical properties. These studies contribute to the understanding of the optical properties of compounds like N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide and their potential applications in materials science (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Anticancer and Antibacterial Properties

Rizk, Emara, & Mahmoud (2021) synthesized metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide and evaluated their spectroscopic, thermal, anti-cancer, and antibacterial properties. This study indicates the versatility of such compounds in developing treatments for cancer and bacterial infections (Rizk, Emara, & Mahmoud, 2021).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-27-20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)26-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBKQDHZGPYFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

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